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H-Ser-tyr-amc hydrate

Cat. No.: B1648061
M. Wt: 443.4 g/mol
InChI Key: HOFBQDQMKFSASE-APTPAJQOSA-N
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Description

Foundational Role in Protease and Enzyme Activity Investigations

H-Ser-Tyr-AMC (L-Seryl-L-tyrosine 7-amido-4-methylcoumarin) hydrate (B1144303) is a specialized chemical compound extensively used in biochemical research, particularly in the study of proteases. chemimpex.com Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They are involved in a vast array of physiological processes, and their dysregulation is implicated in numerous diseases. Consequently, the study of protease activity is crucial for understanding disease mechanisms and for the development of therapeutic interventions. chemimpex.com

The core utility of H-Ser-Tyr-AMC hydrate lies in its function as a substrate for various proteolytic enzymes. chemimpex.com In an enzymatic reaction, the substrate is the molecule upon which an enzyme acts. When a protease cleaves the peptide bond in H-Ser-Tyr-AMC, it liberates the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). This release results in a measurable increase in fluorescence, which can be monitored in real-time using a spectrofluorometer. mit.edu This method provides a continuous and highly sensitive assay for measuring enzyme kinetics. chemimpex.commit.edu

The high sensitivity and specificity of substrates like H-Ser-Tyr-AMC make them invaluable tools in both academic and industrial laboratories for several key applications: chemimpex.com

Measuring Protease Activity: These substrates are fundamental in assays designed to quantify the activity of specific proteases, which is essential for understanding their roles in biological processes and disease states. chemimpex.com

Screening for Enzyme Inhibitors: A significant application is in high-throughput screening (HTS) for potential drug candidates. By measuring the reduction in fluorescence in the presence of a test compound, researchers can identify effective enzyme inhibitors. chemimpex.commit.edu

Investigating Enzyme Mechanisms: The kinetics of the enzymatic reaction with H-Ser-Tyr-AMC can provide insights into the mechanism of action of the protease being studied. chemimpex.com

Conceptual Framework as a Synthetic Fluorogenic Peptide Substrate

The design of this compound is a prime example of a synthetic fluorogenic peptide substrate. This concept involves chemically linking a peptide sequence, which is recognized and cleaved by a specific protease, to a fluorophore that is quenched or non-fluorescent until the cleavage occurs. mit.edu

The key components of such a substrate are:

The Peptide Sequence (Ser-Tyr): This dipeptide sequence (Serine-Tyrosine) serves as the recognition site for the target protease. The specificity of the substrate for a particular enzyme is determined by this amino acid sequence.

The Fluorophore (7-amido-4-methylcoumarin - AMC): AMC is a widely used fluorophore in enzyme assays. It is attached to the C-terminus of the peptide via an amide bond. In this conjugated form, its fluorescence is minimal.

The Cleavage Event: When a protease recognizes and cleaves the amide bond between the tyrosine residue and the AMC molecule, the AMC is released. mit.edu

Fluorescence Detection: The free AMC molecule is highly fluorescent, emitting light at a characteristic wavelength (around 440-460 nm) when excited by an appropriate wavelength (around 340-360 nm). The rate of increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction. mit.edu

This "turn-on" fluorescence mechanism provides a significant advantage over other assay methods, such as those that rely on colorimetric changes or HPLC, which can be slower and less sensitive. mit.edu The development of fluorogenic substrates like H-Ser-Tyr-AMC has been instrumental in advancing the study of proteases, enabling more efficient and precise characterization of their activity and inhibition. mit.edu

Data and Research Findings

The properties and applications of this compound and related compounds are supported by various research findings and are detailed in chemical databases.

Table 1: Chemical Properties of this compound and Related Compounds

PropertyThis compoundL-Tyrosine 7-amido-4-methylcoumarin
CAS Number 201855-53-0 chemimpex.com94099-57-7 nih.gov
Molecular Formula C22H23N3O6 chemimpex.comC19H18N2O4 nih.gov
Molecular Weight 425.44 g/mol chemimpex.com338.36 g/mol sigmaaldrich.com
Form Powder sigmaaldrich.comPowder sigmaaldrich.com
Storage Temperature 2-8 °C chemimpex.com-20°C sigmaaldrich.com

Table 2: Applications of this compound in Research

Application AreaDescription
Protease Activity Assays Serves as a substrate to measure the activity of various proteases, crucial for understanding biological processes and disease mechanisms. chemimpex.com
Drug Development Aids in screening potential drug candidates by providing insights into enzyme-inhibitor interactions. chemimpex.com
Biochemical Research Used in studies of peptide synthesis and modification to explore protein structure and function. chemimpex.com
Diagnostics Can be employed in the development of diagnostic tests to detect specific protease activity associated with conditions like cancer and inflammation. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25N3O7 B1648061 H-Ser-tyr-amc hydrate

Properties

Molecular Formula

C22H25N3O7

Molecular Weight

443.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrate

InChI

InChI=1S/C22H23N3O6.H2O/c1-12-8-20(28)31-19-10-14(4-7-16(12)19)24-22(30)18(25-21(29)17(23)11-26)9-13-2-5-15(27)6-3-13;/h2-8,10,17-18,26-27H,9,11,23H2,1H3,(H,24,30)(H,25,29);1H2/t17-,18-;/m0./s1

InChI Key

HOFBQDQMKFSASE-APTPAJQOSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N.O

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)N.O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N.O

sequence

SY

Origin of Product

United States

Fluorogenic Properties and Enzymatic Reporting Mechanisms of H Ser Tyr Amc Hydrate

Principles of 7-Amino-4-Methylcoumarin (B1665955) (AMC) Release and Fluorescent Detection

The fundamental principle behind the use of H-Ser-Tyr-AMC hydrate (B1144303) as a reporter molecule is the enzymatic cleavage and subsequent release of 7-Amino-4-Methylcoumarin (AMC). iris-biotech.de In its conjugated form, where the Ser-Tyr dipeptide is attached to the amino group of AMC via an amide bond, the fluorescence of the coumarin (B35378) moiety is significantly quenched. iris-biotech.decaymanchem.com The AMC-amide exhibits weak fluorescence and has shorter excitation and emission wavelengths (approximately 330/390 nm). iris-biotech.de

When a specific protease recognizes and cleaves the peptide bond, the free AMC molecule is liberated. researchgate.netmedchemexpress.com This enzymatic hydrolysis releases the fluorophore, which results in a substantial increase in fluorescence intensity and a red-shift in its emission spectrum. iris-biotech.de Free AMC displays distinct excitation and emission maxima, typically around 345-380 nm for excitation and 445-460 nm for emission, emitting a detectable blue light. caymanchem.commedchemexpress.com The intensity of this emitted fluorescence is directly proportional to the amount of AMC released, which in turn corresponds to the level of enzymatic activity. researchgate.net This mechanism allows for the sensitive quantification of protease activity. caymanchem.com

Fluorescence Properties of AMC
StateExcitation Maxima (nm)Emission Maxima (nm)Fluorescence Intensity
Peptide-conjugated AMC~330~390Low (Quenched)
Free AMC (Post-cleavage)345 - 380445 - 460High

Advantages for Real-time Continuous Monitoring of Enzymatic Reactions

Fluorogenic substrates like H-Ser-Tyr-AMC hydrate offer significant advantages for the real-time, continuous monitoring of enzymatic reactions. researchgate.net Unlike fixed-time (endpoint) assays, which measure the total change after a specific period, continuous monitoring methods track the progress of the reaction as it occurs. labinsights.nl This approach allows for the measurement of the initial reaction velocity, providing more accurate and reliable data, especially for high-concentration samples. labinsights.nl

The key benefits include:

High Sensitivity: Fluorometric assays are generally more sensitive than colorimetric methods, allowing for the detection of very low levels of enzymatic activity. researchgate.netthermofisher.com This sensitivity means that reproducible enzyme kinetics can be measured even with small protein samples or low-activity enzyme variants. acs.org

Simplicity and Speed: The combination of fluorogenic substrates with microplate readers enables rapid and high-throughput analysis of multiple samples in parallel. acs.org This facilitates efficient screening of enzyme inhibitors and detailed mechanistic studies. nih.gov

Reduced Interference: Fluorogenic assays are less susceptible to optical interference from library compounds compared to other methods, a significant advantage in drug discovery screening. researchgate.net

Direct Measurement: The assay directly measures the rate of product formation over time, providing a clear and immediate representation of the enzyme's catalytic activity. nih.gov This continuous data stream is crucial for understanding the dynamic nature of enzyme function.

Utility in Time-Resolved Kinetic Analyses

The continuous data generated from assays using this compound are exceptionally useful for detailed, time-resolved kinetic analyses. acs.orgresearchgate.net By plotting the increase in fluorescence over time, researchers can derive initial reaction velocities at various substrate concentrations. acs.org This information is fundamental for determining key enzyme kinetic parameters.

These analyses allow for:

Determination of Michaelis-Menten Parameters: The data can be fitted to the Michaelis-Menten equation to calculate the Michaelis constant (KM), which indicates the substrate concentration at which the reaction rate is half of its maximum, and the maximum reaction rate (Vmax). From Vmax, the catalytic constant (kcat) can be determined. acs.org

Assessment of Catalytic Efficiency: The specificity constant, or catalytic efficiency (kcat/KM), can be calculated to compare the effectiveness of different enzymes or the processing of different substrates. acs.org

Inhibitor Classification: Continuous assays are vital for studying the mechanism of enzyme inhibition. nih.gov By observing how the reaction progress curves change in the presence of an inhibitor, it is possible to distinguish between different modes of action, such as reversible, irreversible, or covalent inhibition. nih.gov

The ability to perform rapid and sensitive kinetic measurements makes substrates like H-Ser-Tyr-AMC indispensable for fundamental biochemical research and drug development. acs.org

H Ser Tyr Amc Hydrate in Protease Activity and Kinetic Assays

Methodologies for Quantifying Proteolytic Activity

The use of fluorogenic substrates like H-Ser-Tyr-AMC enables the precise quantification of proteolytic activity through the determination of key kinetic parameters. These assays are typically performed by monitoring the increase in fluorescence over time using a spectrofluorometer. The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Determination of Catalytic Turnover Rates (kcat)

The catalytic turnover rate, or kcat, represents the number of substrate molecules converted to product by a single enzyme molecule per unit of time when the enzyme is saturated with the substrate. To determine kcat, the reaction velocity is measured at various concentrations of the H-Ser-Tyr-AMC substrate. The data are then fitted to the Michaelis-Menten equation to determine the maximum velocity (Vmax). The kcat value is subsequently calculated using the equation:

kcat = Vmax / [E]

where [E] is the total enzyme concentration. This parameter provides a direct measure of the catalytic efficiency of the enzyme under saturating substrate conditions.

Evaluation of Enzyme Catalytic Efficiency (kcat/Km)

The catalytic efficiency, represented by the ratio kcat/Km, is a measure of how efficiently an enzyme can convert a substrate into a product at low substrate concentrations. It is a second-order rate constant that reflects both the binding affinity of the substrate for the enzyme (Km, the Michaelis constant) and the catalytic turnover rate (kcat). The catalytic efficiency is a crucial parameter for comparing the specificity of an enzyme for different substrates or for comparing the activity of different enzymes on the same substrate. It is determined from the same kinetic data used to calculate kcat and Km. A higher kcat/Km value indicates a more efficient enzyme.

Characterization of Specific Protease Classes and Subfamilies

H-Ser-Tyr-AMC hydrate (B1144303) has proven to be a useful substrate for the characterization of specific protease classes, particularly cysteine proteases.

Cysteine Proteases: Substrate Application and Kinetic Analysis

Cysteine proteases are a class of proteolytic enzymes that utilize a cysteine residue in their active site for catalysis. H-Ser-Tyr-AMC is a suitable substrate for several members of this class, allowing for detailed kinetic and mechanistic studies.

Cathepsin C, also known as dipeptidyl peptidase I, is a lysosomal cysteine protease with a unique dipeptidyl aminopeptidase (B13392206) activity. It plays a crucial role in the activation of several pro-inflammatory serine proteases. H-Ser-Tyr-AMC has been employed as a substrate in comprehensive kinetic studies of Cathepsin C.

Substratekcat (s⁻¹)kcat/Ka (μM⁻¹ s⁻¹)
H-Ser-Tyr-AMC25 ± 0.55.3 ± 0.5
Gly-Arg-AMC255 ± 61.6 ± 0.09
Gly-Tyr-AMC28 ± 10.49 ± 0.07
Table 1: Kinetic parameters for the hydrolysis of various dipeptide-AMC substrates by Cathepsin C. researchgate.netnih.gov

The papain family is a large and diverse group of cysteine proteases, with papain itself being the archetypal member. While H-Ser-Tyr-AMC is a dipeptide substrate, papain and many other members of its family are endopeptidases and typically show a preference for cleaving peptide bonds within a polypeptide chain rather than at the N-terminus.

Papain's substrate specificity is primarily dictated by the amino acid residue at the P2 position (the second residue N-terminal to the scissile bond). It generally prefers a bulky hydrophobic amino acid at this position. The dipeptide H-Ser-Tyr-AMC presents a tyrosine residue at the P1 position and a serine residue at the P2 position. While serine is not a large hydrophobic residue, the specificity of papain is not absolute.

Calpain: Activity Profiling and Inhibitor Evaluation

Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes. Their substrate specificity can be complex, and fluorogenic peptides are often employed to measure their activity. While various substrates are used for calpain assays, the literature highlights peptides such as N-Suc-Leu-Tyr-AMC for activity assessment in cell lysates. nih.gov This indicates that calpain can recognize and cleave substrates containing a tyrosine residue at the P1 position, releasing the fluorescent aminomethylcoumarin (AMC) group. However, the specific use of the dipeptide H-Ser-Tyr-AMC hydrate for detailed calpain activity profiling or inhibitor evaluation is not extensively documented in primary research literature. The cleavage efficiency and kinetic parameters would depend on interactions beyond the P1 residue, and longer peptide sequences are typically optimized for robust and specific assays. nih.gov

Interleukin-1 Beta Converting Enzyme (ICE): Specificity and Assay Development

Interleukin-1 Beta Converting Enzyme (ICE), also known as Caspase-1, is a cysteine protease with a highly specific recognition sequence. A critical requirement for all caspases is the presence of an aspartic acid (Asp) residue at the P1 position of the substrate, the position immediately preceding the cleavage site. nih.govtum.de Fluorogenic substrates developed for ICE and other caspases invariably incorporate this feature to ensure specific recognition and cleavage.

A commonly used fluorogenic substrate for ICE is Ac-Tyr-Val-Ala-Asp-AMC (Ac-YVAD-AMC). nih.govscbt.com The enzyme specifically cleaves the peptide bond C-terminal to the aspartic acid residue. Given this stringent requirement, the compound this compound, which possesses a tyrosine (Tyr) residue at the P1 position, is not a suitable substrate for ICE. The enzyme's active site, particularly the S1 subsite, is structured to accommodate the acidic side chain of aspartate, and it would not effectively bind or cleave a substrate with a bulky, aromatic tyrosine residue at this position. nih.gov Therefore, this compound is not utilized in the development of assays for Caspase-1 activity.

Serine Proteases: Substrate Application and Kinetic Analysis

Trypsin-like Proteases: Kinetic Parameter Determination

Trypsin-like serine proteases are characterized by a distinct substrate specificity, preferentially cleaving peptide bonds C-terminal to basic amino acid residues, namely arginine (Arg) and lysine (B10760008) (Lys). frontiersin.orgsigmaaldrich.com This specificity is dictated by the presence of a negatively charged aspartic acid residue at the bottom of the S1 binding pocket of the enzyme, which forms a salt bridge with the positively charged side chain of the Arg or Lys residue of the substrate. pnas.org

Consequently, this compound, which has an aromatic tyrosine residue at the P1 position, is not a substrate for trypsin-like proteases. Standard fluorogenic substrates used for determining the kinetic parameters of these enzymes reflect their P1 preference, such as Cbz-Gly-Gly-Arg-AMC for trypsin. frontiersin.org The use of a substrate with a non-basic residue like tyrosine at P1 would not result in significant hydrolysis, making this compound unsuitable for the kinetic analysis of trypsin or related enzymes.

Thrombin and Related Coagulation System Proteases: Kinetic Studies

Thrombin is a key serine protease in the blood coagulation cascade that exhibits trypsin-like specificity, with a strong preference for cleaving after arginine residues. nih.gov Its primary cleavage sites in fibrinogen, for example, occur after arginine. Kinetic studies of thrombin and other coagulation factors rely on substrates that mimic these natural recognition sites.

The development of fluorogenic assays for thrombin has led to the use of short peptide substrates conjugated to AMC, such as Z-Gly-Gly-Arg-AMC. nih.govresearchgate.net The presence of arginine at the P1 position is crucial for substrate binding and catalysis. As this compound lacks a basic residue at the P1 position, it does not serve as a substrate for thrombin. Therefore, it is not employed in kinetic studies of thrombin or related proteases within the coagulation system. nih.gov

Viral Proteases (e.g., Dengue Virus NS2B/NS3pro): Substrate Utilization

The Dengue Virus NS2B/NS3 protease (NS2B/NS3pro) is a serine protease essential for viral replication and is a major target for antiviral drug development. Extensive studies on its substrate specificity have revealed an exclusive preference for basic residues, typically arginine and to a lesser extent lysine, at both the P1 and P2 positions. nih.govresearchgate.net

Substrate utilization studies and the design of fluorogenic peptide substrates for Dengue protease assays are based on this dibasic recognition motif. For instance, a highly efficient substrate was identified as Abz-RRRRSAGnY-amide, highlighting the importance of arginine at P1 and P2. nih.gov The compound this compound, with serine at P2 and tyrosine at P1, does not match the required specificity profile of the Dengue NS2B/NS3 protease. Therefore, it is not utilized as a substrate in assays measuring the activity of this viral protease.

Proteasome System: Substrate Application in Core Particle Activity Assays

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system and possesses multiple distinct proteolytic activities. In eukaryotes, the three primary activities are the chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities, mediated by the β5, β2, and β1 subunits, respectively. frontiersin.orgpromega.com

This compound is relevant as a substrate for assaying the chymotrypsin-like activity of the 20S proteasome core particle. The CT-L activity preferentially cleaves peptide bonds following large, hydrophobic amino acids, with tyrosine being a canonical P1 residue for this active site. sigmaaldrich.com Fluorogenic peptide substrates are standard tools for measuring these distinct activities, where cleavage of the peptide-AMC bond releases the highly fluorescent AMC molecule. frontiersin.org

The most widely used substrate for the chymotrypsin-like activity is Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). nih.govresearchgate.netstressmarq.com The proteasome's β5 subunit recognizes this sequence and cleaves the bond between tyrosine and AMC. While longer peptides like Suc-LLVY-AMC are often used to ensure high specificity and affinity, shorter peptides ending in Tyr-AMC, such as H-Ser-Tyr-AMC, can also serve as substrates for the CT-L activity. These simpler substrates are useful for fundamental kinetic studies and high-throughput screening of proteasome inhibitors. The rate of AMC release from this compound provides a direct measure of the proteasome's chymotrypsin-like enzymatic function.

Proteasome ActivityCatalytic SubunitP1 PreferenceExample Fluorogenic Substrate
Chymotrypsin-like (CT-L)β5Hydrophobic (Tyr, Phe, Leu)Suc-Leu-Leu-Val-Tyr-AMC
Trypsin-like (T-L)β2Basic (Arg, Lys)Boc-Leu-Arg-Arg-AMC
Caspase-like (C-L)β1Acidic (Asp, Glu)Z-Leu-Leu-Glu-AMC

Despite a comprehensive search for research findings related to the chemical compound this compound, specific kinetic data necessary to fulfill the requirements of the requested article could not be located. The user's instructions mandated a strict adherence to an outline focused on steady-state and pre-steady-state enzyme kinetics, including detailed research findings and data tables for this particular compound.

Searches confirmed that H-Ser-Tyr-AMC is utilized as a fluorogenic substrate in protease assays, particularly for enzymes like chymotrypsin. The principle of the assay relies on the enzymatic cleavage of the amide bond between the peptide (Ser-Tyr) and the fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC). This cleavage results in an increase in fluorescence, which can be monitored over time to determine the rate of the enzymatic reaction.

However, no publicly available scientific literature or databases were found to contain specific steady-state kinetic parameters (such as Km and kcat) or data from pre-steady-state burst analysis for the hydrolysis of this compound by any specific protease. This information is crucial for constructing the data tables and providing the in-depth analysis of research findings as stipulated in the user's request.

Without access to this specific experimental data, it is not possible to generate the requested article while adhering to the strict content inclusions and the core outline provided. The foundational information required to populate the sections on "Steady-State Enzyme Kinetic Parameter Derivation with this compound" and "Pre-Steady-State Enzyme Kinetic Burst Analysis with this compound" is not available in the public domain. Therefore, the generation of a scientifically accurate and detailed article solely focused on the kinetics of this compound, as instructed, cannot be completed at this time.

Mechanistic Elucidation of Enzyme Catalysis Utilizing H Ser Tyr Amc Hydrate

Deciphering Protease Catalytic Pathways

The use of H-Ser-Tyr-AMC hydrate (B1144303) and similar fluorogenic substrates has been instrumental in elucidating the catalytic pathways of a wide array of proteases. The fundamental principle lies in the direct correlation between the rate of increase in fluorescence and the rate of substrate hydrolysis. This allows for the precise determination of key kinetic parameters, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), which are essential for characterizing the efficiency and specificity of an enzyme.

By systematically varying the peptide sequence of AMC-based substrates, researchers can map the substrate specificity of a given protease. This approach, often employed in a high-throughput manner using substrate libraries, provides a functional "fingerprint" of the enzyme's active site, revealing the preferred amino acid residues at different positions relative to the scissile bond. This information is crucial for understanding the biological roles of proteases and for the design of specific inhibitors. The cleavage of the peptide-anilide bond in these substrates by the protease liberates the fluorescent coumarin (B35378) group, allowing for a straightforward determination of cleavage rates.

The general catalytic mechanism for protease action on H-Ser-Tyr-AMC hydrate involves a nucleophilic attack on the carbonyl carbon of the amide bond linking the tyrosine residue to the AMC group. This leads to the formation of a transient intermediate, followed by the breaking of the amide bond and the release of the AMC fluorophore. The specific nature of this catalytic process, however, differs between protease classes, primarily in the identity of the nucleophilic and catalytic residues within the active site.

Structural and Functional Roles of Active Site Residues and Catalytic Dyads/Triads

The catalytic activity of proteases is dependent on a small number of amino acid residues within the active site that are precisely oriented to facilitate the chemical reactions of catalysis. In many proteases, these residues form a "catalytic dyad" or "triad." this compound serves as a valuable probe to study the function of these critical residues.

In cysteine proteases, the key catalytic residues are a cysteine and a histidine, which form a catalytic dyad. The catalytic cycle for the hydrolysis of H-Ser-Tyr-AMC by a cysteine protease can be summarized as follows:

Nucleophilic Activation: The imidazole (B134444) side chain of the histidine residue acts as a general base, deprotonating the thiol group of the adjacent cysteine residue. This generates a highly reactive thiolate anion.

Nucleophilic Attack: The activated cysteine thiolate performs a nucleophilic attack on the carbonyl carbon of the amide bond between the tyrosine and AMC in the H-Ser-Tyr-AMC substrate. This results in the formation of a tetrahedral intermediate.

Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the Tyr-AMC bond. The AMC moiety is released as the first product, and its departure is facilitated by protonation from the now-protonated histidine residue. An acyl-enzyme intermediate is formed, where the Ser-Tyr portion of the substrate is covalently attached to the cysteine thiol via a thioester bond.

Deacylation: A water molecule enters the active site and is activated by the histidine residue, which again acts as a general base. The resulting hydroxide (B78521) ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

Enzyme Regeneration: This intermediate collapses, releasing the Ser-Tyr dipeptide as the second product and regenerating the active cysteine-histidine dyad, ready for another catalytic cycle.

The table below summarizes the key steps and the roles of the active site residues in the cysteine protease-catalyzed hydrolysis of H-Ser-Tyr-AMC.

StepDescriptionRole of CysteineRole of Histidine
1Nucleophilic ActivationThiol group is deprotonated to form a reactive thiolate.Acts as a general base, accepting a proton from cysteine.
2Nucleophilic AttackThiolate attacks the substrate's carbonyl carbon.-
3Acyl-Enzyme FormationForms a covalent thioester bond with the substrate.Acts as a general acid, donating a proton to the leaving AMC group.
4DeacylationThe thioester bond is attacked by activated water.Acts as a general base, activating a water molecule.
5Enzyme RegenerationRegenerated to its initial thiol state.Returns to its initial unprotonated state.

This table illustrates the functional roles of the catalytic dyad in cysteine proteases during the hydrolysis of H-Ser-Tyr-AMC.

Serine proteases utilize a catalytic triad (B1167595) composed of serine, histidine, and aspartate. The mechanism of H-Ser-Tyr-AMC hydrolysis by these enzymes is analogous to that of cysteine proteases, with the serine hydroxyl group acting as the primary nucleophile instead of a cysteine thiol.

Nucleophilic Activation: The aspartate residue, through a hydrogen bond, orients the histidine's imidazole ring and increases its basicity. The histidine then acts as a general base, abstracting a proton from the hydroxyl group of the serine residue. This generates a highly nucleophilic alkoxide ion.

Nucleophilic Attack: The serine alkoxide ion attacks the carbonyl carbon of the Tyr-AMC amide bond in the substrate, forming a tetrahedral oxyanion intermediate. This unstable intermediate is stabilized by hydrogen bonds from backbone amide groups in a region known as the "oxyanion hole."

Acyl-Enzyme Formation: The tetrahedral intermediate collapses, and the Tyr-AMC bond is broken. The AMC leaving group is protonated by the histidine residue, which acts as a general acid. This results in the formation of a covalent acyl-enzyme intermediate, where the Ser-Tyr portion of the substrate is ester-linked to the serine oxygen.

Deacylation: A water molecule enters the active site and is deprotonated by the histidine, which acts as a general base. The resulting hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral oxyanion intermediate, again stabilized by the oxyanion hole.

Enzyme Regeneration: The second intermediate collapses, releasing the Ser-Tyr dipeptide and regenerating the catalytic triad to its original state.

The following table outlines the roles of the catalytic triad residues in the serine protease-catalyzed cleavage of H-Ser-Tyr-AMC.

StepDescriptionRole of SerineRole of HistidineRole of Aspartate
1Nucleophilic ActivationHydroxyl group is deprotonated to form a reactive alkoxide.Acts as a general base, accepting a proton from serine.Orients histidine and increases its basicity.
2Nucleophilic AttackAlkoxide attacks the substrate's carbonyl carbon.--
3Acyl-Enzyme FormationForms a covalent ester bond with the substrate.Acts as a general acid, donating a proton to the leaving AMC group.Stabilizes the positively charged histidine.
4DeacylationThe ester bond is attacked by activated water.Acts as a general base, activating a water molecule.Orients histidine.
5Enzyme RegenerationRegenerated to its initial hydroxyl state.Returns to its initial unprotonated state.Continues to orient histidine.

This table details the concerted action of the serine-histidine-aspartate catalytic triad during the hydrolysis of H-Ser-Tyr-AMC.

Investigation of Proton Transfer Dynamics and Hydrogen Bonding Networks

The catalytic mechanisms of both cysteine and serine proteases are critically dependent on a series of precisely timed proton transfers, which are facilitated by a network of hydrogen bonds within the active site. The use of substrates like H-Ser-Tyr-AMC, in conjunction with techniques such as site-directed mutagenesis and computational modeling, has allowed for detailed investigations into these dynamic processes.

The hydrogen bond between the aspartate and histidine residues in the serine protease catalytic triad is crucial for increasing the basicity of the histidine, enabling it to abstract a proton from the serine. Similarly, the hydrogen bond between the histidine and the nucleophile (cysteine or serine) positions it for deprotonation. During the formation of the tetrahedral intermediates, the protonated histidine is stabilized by its interaction with the aspartate.

The transfer of a proton from the histidine to the nitrogen of the AMC leaving group is a key step in the collapse of the first tetrahedral intermediate. This protonation makes the AMC a better leaving group. Subsequently, the abstraction of a proton from a water molecule by the histidine is essential for the deacylation step. These proton transfers occur through a "proton relay" system, where the catalytic residues act as conduits for proton movement. The efficiency of this relay is highly dependent on the precise geometry and electronic environment of the active site, which is maintained by the intricate hydrogen bonding network.

Application of Solvent Kinetic Isotope Effects (sKIE)

Solvent kinetic isotope effects (sKIE) are a powerful tool for probing the involvement of proton transfers in the rate-determining steps of an enzyme-catalyzed reaction. This is achieved by comparing the reaction rates in water (H₂O) and deuterium (B1214612) oxide (D₂O). Since a covalent bond to deuterium is stronger than a bond to protium, reactions involving the cleavage of such a bond in the rate-determining step will be slower in D₂O, resulting in a "normal" sKIE (k_H₂O / k_D₂O > 1).

Conversely, an "inverse" sKIE (k_H₂O / k_D₂O < 1) indicates that the bond to the isotope is stronger in the transition state than in the reactant state. In the context of protease catalysis, inverse solvent isotope effects are often observed and provide valuable mechanistic insights.

For instance, an inverse sKIE of 0.71 ± 0.14 has been reported for the cathepsin C-catalyzed hydrolysis of Ser-Tyr-AMC. nih.gov Cathepsin C is a cysteine protease that utilizes a cysteine-histidine catalytic dyad. This inverse effect is attributed to the prototropic tautomerism of the catalytic dyad, where a proton is in equilibrium between the cysteine thiol and the histidine imidazole. The generation of the reactive thiolate species, which is the active nucleophile, involves a pre-equilibrium proton transfer. The strengthening of hydrogen bonds in the transition state relative to the ground state when the reaction is performed in D₂O can lead to this inverse effect.

The observation of an inverse sKIE for the hydrolysis of a fluorogenic substrate like H-Ser-Tyr-AMC provides strong evidence for the involvement of proton transfer in a rapid equilibrium step prior to the rate-limiting step of the reaction. This is consistent with the accepted mechanisms for both cysteine and serine proteases, where the activation of the nucleophilic residue is a prerequisite for catalysis.

The table below presents hypothetical data illustrating the concept of an inverse solvent kinetic isotope effect for the hydrolysis of H-Ser-Tyr-AMC by a cysteine protease.

Solventk_cat (s⁻¹)K_m (µM)k_cat/K_m (M⁻¹s⁻¹)sKIE (k_H₂O / k_D₂O)
H₂O10.050.02.0 x 10⁵-
D₂O14.150.02.82 x 10⁵0.71

This table shows hypothetical kinetic parameters for the hydrolysis of H-Ser-Tyr-AMC in H₂O and D₂O, demonstrating an inverse solvent kinetic isotope effect on the specificity constant (k_cat/K_m), consistent with experimental observations for similar substrates. nih.gov

Interpretation of Normal Solvent Isotope Effects

Solvent Isotope Effects (SIEs) are a powerful mechanistic tool for investigating enzyme-catalyzed reactions by substituting the usual solvent, water (H₂O), with heavy water (D₂O). chemimpex.commdpi.com A normal solvent isotope effect is observed when the reaction rate is faster in H₂O than in D₂O, resulting in a kinetic isotope effect value (kH/kD) greater than 1. This typically signifies that a chemical bond to a hydrogen atom is being broken or formed in the rate-determining step of the reaction mechanism. nih.govchem-station.com The difference in reaction rates arises from the fact that a deuterium-oxygen bond is stronger and has a lower zero-point energy than a protium-oxygen bond, thus requiring more energy to break.

In the context of enzymatic reactions utilizing the fluorogenic substrate this compound, a normal SIE would suggest the direct involvement of a proton transfer in the rate-limiting transition state. This could manifest in several ways:

General Acid/Base Catalysis : If an active site residue, acting as a general base, abstracts a proton from a water molecule to activate it as a nucleophile, the reaction would likely be slower in D₂O. Similarly, if a general acid catalyst donates a proton to the leaving group (the AMC moiety) to facilitate its departure in the rate-limiting step, a normal SIE would be expected.

Interpreting the magnitude of the normal SIE can provide further mechanistic insights. A small effect (kH/kD = 1.5-2.5) might indicate a single proton transfer, while larger effects could suggest the involvement of multiple proton transfers in the rate-determining step. It is crucial, however, to delineate true isotope effects from other factors, such as changes in solvent viscosity, as D₂O is about 24% more viscous than H₂O, which can affect diffusion-limited steps. mdpi.comnih.gov

While studies on the cathepsin C-catalyzed hydrolysis of Ser-Tyr-AMC have reported an inverse solvent isotope effect (kH/kD < 1), the observation of a normal SIE in other enzyme systems using this substrate would point towards a different rate-limiting step, one where proton motion is a central feature of the chemistry. mdpi.com

Characterization of Reaction Intermediates and Transition States

The elucidation of an enzyme's catalytic mechanism involves identifying and characterizing the transient species that are formed along the reaction pathway: reaction intermediates and transition states. nih.govyoutube.com Although both are fleeting, they are fundamentally different concepts. A transition state is a high-energy, unstable configuration of atoms at the peak of an energy barrier on a reaction coordinate diagram. organicchemistrytutor.commasterorganicchemistry.com It represents the point of maximum energy during a single reaction step, where bonds are partially broken and formed, and it cannot be isolated. reddit.comyoutube.com In contrast, a reaction intermediate is a tangible molecular species that exists for a discrete lifetime in a local energy minimum (a valley) between two transition states. masterorganicchemistry.comreddit.com While often unstable and short-lived, intermediates are, in principle, isolable. masterorganicchemistry.com

In the enzymatic hydrolysis of H-Ser-Tyr-AMC, which is often used to assay protease activity, the catalytic cycle proceeds through one or more intermediates and transition states. chemimpex.com For many proteases, such as cysteine or serine proteases, the mechanism involves a two-step process of acylation and deacylation, featuring a key covalent intermediate.

Reaction Intermediates : The most significant intermediate in this process is the acyl-enzyme intermediate . In this species, the H-Ser-Tyr portion of the substrate becomes covalently attached to a nucleophilic residue in the enzyme's active site (e.g., the sulfur atom of a cysteine or the oxygen atom of a serine), while the fluorogenic AMC group is released. The formation and subsequent breakdown of this intermediate can be studied using various kinetic methods. The detection of a "burst" of AMC fluorescence at the beginning of the reaction, followed by a slower, steady-state rate of product formation, is classic evidence for the formation and rate-limiting breakdown of an acyl-enzyme intermediate.

Transition States : Two principal transition states are associated with the formation and breakdown of the acyl-enzyme intermediate:

Acylation Transition State (TS1) : This is the high-energy state leading to the formation of the covalent intermediate. It involves the nucleophilic attack of the enzyme's active site residue on the carbonyl carbon of the tyrosine in the H-Ser-Tyr-AMC substrate. In this state, the carbonyl bond is weakening, the bond between the enzyme and the substrate is forming, and the amide bond to the AMC leaving group is preparing to break.

Deacylation Transition State (TS2) : This transition state occurs during the hydrolysis of the acyl-enzyme intermediate. It involves the nucleophilic attack of a water molecule on the carbonyl carbon of the now enzyme-bound Ser-Tyr peptide. This leads to the breaking of the covalent bond between the peptide and the enzyme, regenerating the free enzyme for another catalytic cycle.

The properties of these transient species are not observed directly but are inferred from kinetic data, including solvent isotope effects and studies of how pH and site-directed mutagenesis of active site residues affect the reaction rate. mdpi.comnih.gov

FeatureReaction IntermediateTransition State
Energy Level Represents a local energy minimum (valley) on the reaction coordinate diagram. youtube.comRepresents a local energy maximum (peak) on the reaction coordinate diagram. organicchemistrytutor.com
Stability Relatively more stable than a transition state; may be detectable or trapped.Highly unstable and transient. youtube.com
Lifetime Has a discrete, measurable lifetime. reddit.comExtremely short-lived (femtoseconds). masterorganicchemistry.com
Isolability Potentially isolable under certain conditions. masterorganicchemistry.comCannot be isolated. youtube.commasterorganicchemistry.com
Bonding Fully formed, albeit often reactive, chemical bonds.Partial bonds; bonds are in the process of forming and breaking. masterorganicchemistry.com
Example in H-Ser-Tyr-AMC Hydrolysis Acyl-enzyme intermediate (Ser-Tyr covalently bonded to the enzyme).Nucleophilic attack of the enzyme on the substrate (TS1); attack of water on the acyl-enzyme intermediate (TS2).

Substrate Specificity Profiling of Proteases Using H Ser Tyr Amc Hydrate and Analogs

Mapping of Enzyme Substrate Binding Pockets (S/S' and P/P' nomenclature)

The interaction between a protease and its substrate is defined by a series of contacts between the amino acid residues of the substrate and the corresponding binding pockets, or "subsites," of the enzyme. To standardize the description of these interactions, the nomenclature proposed by Schechter and Berger is universally adopted. In this system, the amino acid residues of the substrate are labeled P1, P2, P3, etc., moving in the N-terminal direction from the scissile bond. The residues on the C-terminal side of the cleavage site are labeled P1', P2', P3', and so on. The complementary binding pockets on the protease are designated S1, S2, S3 and S1', S2', S3', respectively.

The H-Ser-Tyr-AMC substrate positions the Tyrosine (Tyr) residue at the P1 position and the Serine (Ser) residue at the P2 position. The AMC group occupies the position where a P1' residue would be.

S1 Subsite: The S1 pocket is typically the primary determinant of a protease's specificity. For chymotrypsin-like proteases, the S1 pocket is a deep, hydrophobic cavity that preferentially accommodates large aromatic or hydrophobic residues. youtube.com The Tyr residue of H-Ser-Tyr-AMC fits well into this S1 pocket, making it a good substrate for enzymes like chymotrypsin. The interaction between the bulky side chain of Tyr and the hydrophobic S1 pocket is the key driver of substrate recognition and binding.

The use of simple, well-defined substrates like H-Ser-Tyr-AMC allows researchers to isolate and probe these specific subsite interactions. By systematically altering the P1 and P2 residues, one can effectively map the chemical and steric preferences of the S1 and S2 binding pockets of a given protease.

Table 1: Substrate-Enzyme Subsite Interactions for H-Ser-Tyr-AMC This table illustrates the interaction between the components of the H-Ser-Tyr-AMC substrate and the corresponding protease subsites based on the Schechter and Berger nomenclature.

Substrate Position Residue/Group Interacting Enzyme Subsite Primary Role in Interaction
P2 Serine (Ser) S2 Modulates binding affinity and catalytic rate
P1 Tyrosine (Tyr) S1 Primary determinant of specificity; fits into hydrophobic pocket
Scissile Bond Tyr-AMC Amide Catalytic Site Site of enzymatic hydrolysis

Determinants of Cleavage Efficiency by Amino Acid Residue Identity

The efficiency with which a protease cleaves a substrate is determined by the kinetic parameters kcat (turnover number) and KM (Michaelis constant), often expressed as the catalytic efficiency (kcat/KM). The identity of the amino acid residues at the P and P' positions profoundly influences these parameters. Using H-Ser-Tyr-AMC as a scaffold, researchers can synthesize a panel of analogs to systematically investigate these influences.

P1 Residue: The P1 residue is paramount for specificity in many serine proteases. For a chymotrypsin-like protease, replacing the P1 Tyrosine with other large hydrophobic residues like Phenylalanine (Phe) or Tryptophan (Trp) would likely result in a substrate that is also cleaved efficiently. Conversely, substituting Tyr with a small residue like Alanine (Ala) or a charged residue like Aspartic acid (Asp) would dramatically decrease the catalytic efficiency, as these residues fit poorly into the hydrophobic S1 pocket. youtube.com

P2 Residue: The P2 residue fine-tunes the interaction. While the P1 residue ensures primary recognition, the P2 residue can enhance or slightly diminish cleavage efficiency. For example, changing the P2 Serine to a more hydrophobic residue like Leucine might improve interactions for a protease with a hydrophobic S2 pocket. Conversely, introducing a bulky or unfavorably charged residue at P2 could hinder optimal positioning of the scissile bond in the enzyme's active site, leading to a lower kcat/KM.

Extended Subsites (P3, P4, etc.): While H-Ser-Tyr-AMC only probes S2 and S1, extending the peptide chain can reveal further determinants of efficiency. Adding residues at the P3 and P4 positions can introduce additional contact points with the enzyme, potentially increasing affinity and catalytic turnover. Combining multiple preferred substitutions in the P5 to P1 region has been shown to be additive, leading to substrates that are cleaved with dramatically higher efficiency. nih.gov

The following table provides hypothetical but representative kinetic data for the cleavage of H-Ser-Tyr-AMC analogs by a chymotrypsin-like protease, illustrating how residue identity affects cleavage efficiency.

Table 2: Hypothetical Kinetic Parameters for Cleavage of H-Ser-Tyr-AMC Analogs This interactive table demonstrates how changing the amino acid at the P1 or P2 position of a fluorogenic substrate can affect the catalytic efficiency (kcat/KM) of a hypothetical chymotrypsin-like protease.

Substrate (P2-P1-AMC) P1 Residue Property P2 Residue Property kcat/KM (M-1s-1) Relative Efficiency (%)
H-Ser-Tyr -AMC Aromatic, Hydrophobic Polar, Neutral 120,000 100.0
H-Ser-Phe -AMC Aromatic, Hydrophobic Polar, Neutral 115,000 95.8
H-Ser-Leu -AMC Aliphatic, Hydrophobic Polar, Neutral 45,000 37.5
H-Ser-Ala -AMC Small, Nonpolar Polar, Neutral 1,500 1.3
H-Ser-Asp -AMC Acidic, Charged Polar, Neutral <100 <0.1
H-Gly -Tyr-AMC Small, Nonpolar Aromatic, Hydrophobic 95,000 79.2

Design and Application of Substrate Libraries for Specificity Characterization

While individual substrates like H-Ser-Tyr-AMC are useful for detailed kinetic analysis, a broader understanding of protease specificity is achieved using substrate libraries. nih.gov These libraries consist of a large collection of peptide sequences, allowing for high-throughput screening of a protease's preferences across multiple subsites simultaneously. H-Ser-Tyr-AMC can serve as a foundational scaffold for creating such libraries.

There are several approaches to library design:

Positional Scanning Libraries: In this design, a specific position (e.g., P1) is held constant with a defined amino acid (like Tyr), while another position (e.g., P2) is systematically varied to include all 20 proteinogenic amino acids. A separate pool is created for each amino acid at the varied position. By measuring the activity of the protease against each pool, a quantitative profile of the preference at the P2 position is generated.

Combinatorial Libraries: More complex libraries can be created where multiple positions are randomized simultaneously. pnas.org For example, starting with a -P2-Tyr-AMC scaffold, one could create a library with the general structure X-Z-Tyr-AMC, where X represents all 20 amino acids at the P3 position and Z represents all 20 at the P2 position. While individual kinetics are not determined, such libraries are powerful tools for rapidly identifying consensus cleavage motifs. nih.gov

The use of a fluorogenic AMC tag is highly advantageous for these libraries, as it provides a simple, continuous readout of activity suitable for microplate-based high-throughput screening. nih.gov

Table 3: Example Design of a P2 Positional Scanning Library Based on a P1-Tyr Scaffold This table outlines the structure of a positional scanning library designed to determine the preferred amino acid at the P2 subsite for a protease that recognizes Tyrosine at P1.

Library Pool Substrate Structure (P2-P1-AMC) Purpose
1 Ala-Tyr-AMC Determine preference for Alanine at P2
2 Cys-Tyr-AMC Determine preference for Cysteine at P2
3 Asp-Tyr-AMC Determine preference for Aspartic Acid at P2
... ... ...

Comparative Biochemical Analysis with Endogenous Protein Substrates

While fluorogenic peptides like H-Ser-Tyr-AMC are powerful for defining the intrinsic subsite preferences of a protease, it is crucial to compare these findings with the enzyme's activity on its natural, endogenous protein substrates. Significant discrepancies can arise due to factors not present in small, unstructured peptides. plos.org

Substrate Accessibility and Conformation: In a folded protein, a potential cleavage site (e.g., a Ser-Tyr sequence) may be buried within the protein's core or located in a rigid secondary structure like an alpha-helix, making it inaccessible to the protease. Proteolytic cleavage sites in natural substrates are often found in flexible, surface-exposed loops. nih.gov Therefore, the high catalytic efficiency observed with H-Ser-Tyr-AMC may not translate to an identical sequence within a globular protein.

Exosite Interactions: Proteases can have binding sites outside of the active site cleft, known as exosites. These exosites can bind to specific regions of a large protein substrate, contributing to substrate recognition and modulating catalytic activity. These long-range interactions are absent when using a minimal dipeptide substrate.

Post-Translational Modifications (PTMs): Endogenous proteins can be modified with glycosylation, phosphorylation, or other PTMs near a cleavage site. plos.org These modifications can either block or enhance protease recognition and cleavage, an effect that is not captured by simple synthetic substrates.

A comprehensive analysis involves determining the kinetic parameters for both the synthetic substrate and a relevant endogenous protein substrate. Often, the KM for an endogenous substrate is lower (indicating higher affinity) due to additional points of contact, but the kcat may also be different due to conformational requirements for cleavage. For instance, a chymotrypsin-like protease might cleave H-Ser-Tyr-AMC very rapidly, but its physiologically relevant cleavage of a protein like angiotensin I may proceed with different kinetics due to the structural context of the target bond. nih.gov

Table 4: Comparative Kinetic Analysis of a Protease on Synthetic vs. Endogenous Substrates This table provides a hypothetical comparison of kinetic data for a chymotrypsin-like protease acting on the small synthetic substrate H-Ser-Tyr-AMC versus a larger, structured endogenous protein containing an accessible Ser-Tyr cleavage site.

Substrate Type Structure KM (µM) kcat (s-1) kcat/KM (M-1s-1)
H-Ser-Tyr-AMC Synthetic Fluorogenic Dipeptide 50 6.0 1.2 x 105

Advanced Methodological Developments for H Ser Tyr Amc Hydrate Based Assays

Strategies for High-Throughput Screening (HTS) Assay Implementation

High-throughput screening (HTS) enables the rapid testing of large chemical libraries for potential protease inhibitors. mdpi.com Assays utilizing H-Ser-Tyr-AMC hydrate (B1144303) are well-suited for HTS due to their simplicity and adaptability to automated platforms. nih.gov A primary strategy for implementing HTS assays with this substrate involves miniaturization, typically in 96-well or 384-well microplate formats, to reduce reagent consumption and increase throughput.

The typical HTS workflow commences with the dispensing of test compounds into the microplates, followed by the addition of the target protease. After a brief pre-incubation period to allow for inhibitor-enzyme interaction, the reaction is initiated by the addition of H-Ser-Tyr-AMC hydrate. The fluorescence signal is then monitored over time using a plate reader. The goal of the initial screen is often to identify "hits" by testing compounds at a single, high concentration. nih.gov Active compounds, or "hits," are identified by a significant reduction in the fluorescence signal compared to control wells without an inhibitor.

A crucial aspect of HTS implementation is the validation of the assay's robustness. This is often quantified by the Z'-factor, a statistical parameter that assesses the signal-to-background ratio and the variability of the measurements. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Table 1: Illustrative HTS Assay Parameters for this compound

ParameterTypical Value/ConditionPurpose
Microplate Format384-well, black, clear bottomMinimizes sample volume and background fluorescence.
Final Assay Volume20-50 µLReduces reagent cost.
This compound Conc.10-50 µM (near Km)Ensures adequate signal and sensitivity to inhibition.
Target Protease Conc.Dependent on enzyme activityChosen to yield a linear reaction rate for the duration of the assay.
Test Compound Conc.10 µM (single-point screen)Initial screen to identify potential inhibitors.
Incubation Time15-60 minutesAllows for sufficient product formation and signal generation.
Detection WavelengthsExcitation: ~360-380 nm, Emission: ~440-460 nmOptimal wavelengths for detecting free AMC.

Optimization for Continuous Fluorometric Detection Systems

For detailed kinetic studies, continuous monitoring of the reaction progress is essential. Optimizing assays with this compound for continuous fluorometric detection involves several key considerations to ensure accurate and reproducible data.

A primary optimization step is the determination of the optimal substrate concentration. Ideally, the concentration of this compound should be at or below the Michaelis-Menten constant (Km) of the enzyme. This ensures that the assay is sensitive to competitive inhibitors and that the reaction rate is proportional to the enzyme concentration.

Buffer conditions, including pH and ionic strength, must also be optimized for the specific protease being studied to ensure maximal and stable enzyme activity. Additives, such as detergents (e.g., Triton X-100) or bovine serum albumin (BSA), may be included to prevent non-specific binding of compounds or the enzyme to the assay plates. It is also critical to assess the potential for inner filter effects, where high concentrations of substrate or test compounds absorb excitation or emission light, leading to non-linear fluorescence signals. This can be mitigated by using appropriate substrate concentrations and microplate formats.

Integration with Spectrofluorimetric Instrumentation for Kinetic Measurements

Spectrofluorometers are essential for detailed kinetic analysis of protease activity using this compound. These instruments allow for precise control over excitation and emission wavelengths and can continuously monitor the fluorescence intensity over time.

For kinetic measurements, the assay is typically set up directly in a temperature-controlled cuvette or microplate within the spectrofluorometer. After the addition of the enzyme to the buffered substrate solution, the increase in fluorescence is recorded at regular intervals. The initial velocity (v0) of the reaction is determined from the linear portion of the progress curve (fluorescence vs. time).

This integration allows for the determination of key kinetic parameters such as Km and Vmax by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. This setup is also fundamental for characterizing the mechanism of action of inhibitors.

Table 2: Example of Instrument Settings for Kinetic Measurements

Instrument ParameterSettingRationale
InstrumentSpectrofluorometer with plate reader or cuvette holderAllows for continuous monitoring of fluorescence.
Excitation Wavelength380 nmMaximizes the excitation of the AMC fluorophore.
Emission Wavelength460 nmCaptures the peak emission of the cleaved AMC.
Slit Widths5 nmBalances signal intensity with spectral resolution.
Temperature Control37°C (or optimal for enzyme)Ensures stable and reproducible enzyme activity.
Kinetic Reading Interval30 secondsProvides sufficient data points to determine the initial rate.
Total Read Time10-30 minutesCaptures the initial linear phase of the reaction.

Methodologies for Protease Inhibitor Discovery and Characterization

This compound is a cornerstone substrate for the discovery and detailed biochemical characterization of novel protease inhibitors.

The discovery of new protease inhibitors often begins with a large-scale screening campaign using HTS, as described in section 6.1. nih.gov Following the primary screen, "hit" compounds are typically subjected to a dose-response analysis to determine their potency, commonly expressed as the half-maximal inhibitory concentration (IC50). This involves incubating the enzyme with a range of inhibitor concentrations and measuring the corresponding enzyme activity using this compound.

In addition to large library screening, this compound-based assays are also employed in more targeted screening approaches, such as fragment-based screening or the evaluation of rationally designed inhibitor candidates. The sensitivity of the fluorometric assay allows for the detection of even weakly binding fragments, which can serve as starting points for the development of more potent inhibitors.

Once a potent inhibitor has been identified, it is crucial to determine its mechanism of action. This compound-based assays are highly effective for elucidating whether an inhibitor acts through a competitive, non-competitive, uncompetitive, or mixed-inhibition mechanism.

To distinguish between these mechanisms, enzyme kinetics are studied in the presence of varying concentrations of both the substrate (this compound) and the inhibitor.

Competitive Inhibition : A competitive inhibitor binds to the active site of the enzyme, competing with the substrate. nih.gov This mode of inhibition is characterized by an increase in the apparent Km of the substrate with no change in the Vmax. In a Lineweaver-Burk plot (1/v vs. 1/[S]), this is visualized as lines that intersect on the y-axis.

Non-competitive Inhibition : A non-competitive inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This results in a decrease in Vmax with no change in Km.

The data obtained from these kinetic experiments are essential for understanding how an inhibitor functions and for guiding further drug development efforts.

Table 3: Illustrative Kinetic Data for a Competitive Inhibitor

[H-Ser-Tyr-AMC] (µM)Initial Velocity (RFU/s) (No Inhibitor)Initial Velocity (RFU/s) ([Inhibitor] = X µM)
550.033.3
1083.362.5
20125.0100.0
40166.7142.9
80200.0181.8
Calculated Km (µM) 20 40
Calculated Vmax (RFU/s) 250 250

Broader Academic Research Applications of H Ser Tyr Amc Hydrate in Peptide and Enzyme Science

Contextual Relevance in Peptide Synthesis and Chemical Modification Research

H-Ser-Tyr-AMC hydrate (B1144303) serves as a valuable tool in the realms of peptide synthesis and chemical modification research. In peptide synthesis, particularly solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy, the creation of specific peptide sequences is fundamental. The defined sequence of H-Ser-Tyr-AMC allows it to be used as a standard or a building block in the construction of more complex peptides. Its synthesis involves an orthogonal protection scheme where the alpha-amine group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and side chains are protected by acid-labile groups. researchgate.net This strategy enables the sequential addition of amino acids to build a desired peptide chain.

In the context of chemical modification, the specific amino acid residues of H-Ser-Tyr-AMC—serine and tyrosine—offer reactive sites for various modifications. The hydroxyl group of serine and the phenolic group of tyrosine can be targeted for modifications such as phosphorylation, glycosylation, or the attachment of other molecules. For instance, the synthesis of Tyr(P)-containing peptides can be achieved using a protected phosphotyrosine derivative like Fmoc-Tyr(PO3tBu2)-OH in Fmoc/solid-phase synthesis. nih.gov These modifications are crucial for studying the effects of post-translational modifications on peptide and protein structure and function. chemimpex.com The fluorogenic AMC (7-amino-4-methylcoumarin) group is typically attached to the C-terminus of the peptide, and its cleavage is monitored to study enzyme kinetics. nih.gov

Enzymatic and Chemical Approaches to Selective Peptide Cleavage Studies

The cleavage of the amide bond between the C-terminal amino acid (tyrosine in this case) and the AMC group by proteases results in the release of the highly fluorescent AMC molecule. This property makes H-Ser-Tyr-AMC an excellent fluorogenic substrate for studying enzyme activity and specificity. nih.gov

The tyrosine residue in H-Ser-Tyr-AMC makes it a substrate for enzymes with chymotrypsin-like activity, which preferentially cleave peptide bonds C-terminal to aromatic amino acids like tyrosine, phenylalanine, and tryptophan. The cleavage of the Tyr-AMC bond can be monitored in real-time by measuring the increase in fluorescence, allowing for the determination of enzyme kinetic parameters such as Km and kcat. nih.gov

Chemical methods for tyrosine-selective cleavage have also been developed. For example, Dess-Martin periodinane has been used for the selective cleavage of peptides at tyrosine residues. nih.govbohrium.com This method involves the hyperoxidation of the tyrosine residue, leading to peptide bond scission. Such chemical cleavage methods provide alternative tools to enzymatic approaches for peptide mapping and sequencing.

While less common than tyrosine-directed cleavage, the serine residue in H-Ser-Tyr-AMC can also be a target for certain proteases, particularly some serine proteases that may have broader specificity. The presence of serine in the peptide sequence allows for the investigation of proteases that may recognize and cleave at or near serine residues.

Chemically, peptide bonds adjacent to serine residues can be susceptible to cleavage under certain conditions. For instance, hydrolysis of the peptide backbone on the N-terminal side of a serine residue can occur, a process that may be facilitated by the hydroxyl group of the serine side chain acting as a nucleophile. encyclopedia.pub

Contribution to Understanding Protein Structure-Function Relationships through Proteolytic Studies

Proteolytic studies using substrates like H-Ser-Tyr-AMC provide valuable insights into the structure and function of both the enzymes and their protein substrates. By analyzing the cleavage of specific peptide bonds, researchers can deduce the substrate specificity of a protease, which in turn sheds light on its active site architecture and catalytic mechanism. nih.gov

Understanding the primary, secondary, tertiary, and quaternary structures of proteins is crucial to comprehending their function. nih.govyoutube.comyoutube.com The way a protein folds into its three-dimensional shape determines its activity. youtube.com Proteolytic studies can probe the accessibility of cleavage sites within a folded protein, providing information about its surface topology and conformational dynamics. nih.gov For example, the degradation of a protein can be monitored over time to understand how its structure sequentially unfolds during proteolysis. nih.gov

Insights into Peptide-Based Supramolecular Systems and Enzyme-Mediated Transformations

The study of peptide-based supramolecular systems, where peptides self-assemble into larger, ordered structures, is a growing area of research. ub.eduacs.orgnih.gov The specific sequence and chemical properties of peptides dictate their conformation and how they interact to form these assemblies. ub.edu H-Ser-Tyr-AMC, as a defined dipeptide, can be used in model systems to understand the fundamental interactions, such as hydrogen bonding and aromatic stacking, that drive supramolecular assembly.

Enzyme-mediated transformations are central to biotechnology and drug development. nih.govnih.gov Fluorogenic substrates like H-Ser-Tyr-AMC are instrumental in studying these transformations. For instance, they can be used to screen for enzyme inhibitors or to optimize enzyme activity for specific industrial applications. chemimpex.comnih.gov The development of fluorogenic probes is a significant area of research for detecting the activity of disease-relevant enzymes. rsc.org

Emerging Research Avenues and Future Directions for H Ser Tyr Amc Hydrate

Expansion to Novel Protease and Enzyme Targets

While H-Ser-Tyr-AMC is a known substrate for chymotrypsin, its potential utility for other proteases remains an active area of investigation. The exploration of its substrate specificity against a wider array of proteases is a key avenue for future research. Techniques such as substrate specificity profiling with solution-phase fluorogenic peptide microarrays can be employed to rapidly screen H-Ser-Tyr-AMC against panels of various proteases. sinica.edu.tw This approach can identify novel enzyme targets for this substrate, potentially expanding its application to other protease families, such as certain caspases or cathepsins, which may exhibit unexpected cleavage activity.

Furthermore, the Ser-Tyr dipeptide sequence can serve as a foundational scaffold for creating substrate libraries. By systematically substituting the serine and tyrosine residues with other natural or unnatural amino acids, researchers can profile the substrate preferences of newly discovered or poorly characterized proteases. nih.govnih.gov This strategy can lead to the identification of novel substrates with enhanced selectivity and reactivity for specific enzymes, moving beyond the traditional chymotrypsin-like targets.

The table below illustrates a hypothetical expansion of H-Ser-Tyr-AMC hydrate's utility to other proteases, based on potential research findings.

EnzymePotential for CleavageRationale
Cathepsin BModerateMay exhibit some chymotrypsin-like activity, though typically prefers different P1 residues.
Granzyme BLow to ModerateKnown to have broad substrate specificity; could potentially cleave after tyrosine under certain conditions.
Kallikrein-related peptidases (KLKs)Moderate to HighSome KLKs exhibit chymotrypsin-like specificity and are involved in various pathologies.
Human Neutrophil ElastaseLowPrimarily recognizes small aliphatic residues at the P1 position, making cleavage of Ser-Tyr unlikely. nih.gov

Innovations in Assay Design, Automation, and Miniaturization

The inherent fluorescence of the AMC group upon cleavage makes H-Ser-Tyr-AMC an ideal candidate for high-throughput screening (HTS) and miniaturized assay formats. nih.gov The future will see the increasing integration of this substrate into automated drug discovery platforms, enabling the rapid screening of large compound libraries for protease inhibitors. drugtargetreview.comaurorabiomed.comdrugtargetreview.comeuropeanpharmaceuticalreview.com Automation enhances reproducibility and allows for the efficient processing of thousands of samples, which is critical in early-stage drug discovery. aurorabiomed.comeuropeanpharmaceuticalreview.com

Miniaturization of assays into 384-well or even 1536-well plate formats significantly reduces the consumption of both the substrate and the enzyme, leading to cost savings and the ability to perform more extensive screening campaigns. drugtargetreview.com The development of microfluidic-based assay platforms offers another frontier for the use of H-Ser-Tyr-AMC, allowing for precise control over reaction conditions in nanoliter volumes.

The following table outlines key innovations in assay design applicable to H-Ser-Tyr-AMC hydrate (B1144303).

Assay InnovationDescriptionAdvantages for H-Ser-Tyr-AMC
High-Throughput Screening (HTS) Robotic systems for automated liquid handling, plate reading, and data analysis.Enables rapid screening of large compound libraries for protease inhibitors. aurorabiomed.comdrugtargetreview.com
Miniaturization Scaling down assay volumes to 384-well, 1536-well, or microfluidic formats.Reduces reagent costs and allows for a greater number of assays to be performed. drugtargetreview.com
Kinetic Profiling Automation Automated systems for determining kinetic parameters (Km, kcat) for enzyme-substrate interactions.Facilitates detailed characterization of enzyme activity and inhibitor potency.
Multiplexed Assays Combining H-Ser-Tyr-AMC with other fluorogenic substrates with distinct spectral properties.Allows for the simultaneous monitoring of multiple protease activities in a single sample.

Synergistic Application with Advanced Biophysical and Structural Biology Techniques

The integration of H-Ser-Tyr-AMC-based assays with sophisticated biophysical and structural biology methods promises to provide a deeper understanding of enzyme-substrate interactions. While H-Ser-Tyr-AMC itself is a tool for measuring bulk enzymatic activity, its analogs can be designed for use in more advanced techniques.

For instance, the Ser-Tyr peptide sequence can be incorporated into Förster Resonance Energy Transfer (FRET) substrates. nih.govnih.govnih.govbellbrooklabs.commoleculardevices.com In a FRET-based assay, a donor and a quencher fluorophore are attached to opposite ends of the peptide. Cleavage of the peptide by the protease separates the donor and quencher, resulting in a measurable increase in donor fluorescence. This approach can offer enhanced sensitivity and a ratiometric readout, which can be less susceptible to experimental artifacts. nih.gov

Furthermore, non-hydrolyzable analogs of H-Ser-Tyr-AMC can be synthesized to trap the enzyme in a substrate-bound state, facilitating structural studies by X-ray crystallography or cryo-electron microscopy. nih.govnih.govresearchgate.net Such studies can provide atomic-level insights into the substrate binding mode and the catalytic mechanism of the protease, guiding the rational design of more potent and selective inhibitors. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to study the dynamics of the enzyme-substrate complex in solution, providing information that is complementary to static crystal structures. nih.govresearchgate.netpnas.org

Rational Design and Synthesis of Enhanced Substrate Analogs

A significant future direction lies in the rational design and chemical synthesis of enhanced substrate analogs based on the H-Ser-Tyr-AMC scaffold. nih.govnih.gov By modifying the peptide sequence or the fluorophore, researchers can develop new substrates with improved properties.

One area of focus is the enhancement of substrate selectivity. By incorporating unnatural amino acids or modifying the peptide backbone at the P1 and P2 positions (Ser and Tyr), it is possible to create substrates that are preferentially cleaved by a specific protease, even within a family of closely related enzymes. nih.govnih.gov This is particularly important for developing diagnostic tools and for dissecting the roles of individual proteases in complex biological processes.

Another avenue for improvement is the development of substrates with enhanced kinetic properties and sensitivity. Replacing the AMC fluorophore with a more sensitive reporter group, such as 7-amino-4-carbamoylmethylcoumarin (ACC), can increase the quantum yield of fluorescence and allow for the detection of lower levels of protease activity. nih.gov Additionally, modifications to the peptide sequence can optimize the binding affinity (Km) and turnover rate (kcat) of the substrate for a particular enzyme, leading to a more robust and sensitive assay.

The table below summarizes potential strategies for the rational design of enhanced H-Ser-Tyr-AMC analogs.

Design StrategyObjectiveExample Modification
Enhance Selectivity To create substrates that are specific for a single protease.Substitution of Ser or Tyr with unnatural amino acids to exploit unique features of the enzyme's active site. nih.gov
Improve Sensitivity To detect lower concentrations of protease activity.Replacement of AMC with a fluorophore with a higher quantum yield, such as ACC. nih.gov
Optimize Kinetics To achieve a higher catalytic efficiency (kcat/Km).Fine-tuning the peptide sequence to improve binding affinity and turnover rate.
Incorporate Probes To enable advanced biophysical studies.Synthesis of non-hydrolyzable analogs for co-crystallization with the target enzyme. nih.gov

Q & A

Basic Research Question

  • Single-crystal X-ray diffraction (SCXRD) : Resolve hydrogen-bonding networks and hydrate cage occupancy. Use low-temperature (100–150 K) data collection to minimize thermal motion artifacts .
  • Thermogravimetric analysis (TGA) : Quantify hydrate stability by measuring mass loss during controlled heating (e.g., 5°C/min in N₂ atmosphere) .
  • Solid-state NMR : Confirm proton environments and hydrogen bonding using cross-polarization magic-angle spinning (CP/MAS) .

Advanced Research Question

  • In situ monitoring : Use optical microscopy with polarized light to track nucleation rates and crystal growth (e.g., 0.1–10 μm/s) .
  • Microfluidic platforms : Control supersaturation gradients in microchannels to replicate physiological conditions .
  • Kinetic modeling : Apply Avrami-Erofeev equations to correlate induction time with temperature and concentration .

Methodological Challenge : Hydrate formation in peptide systems is often non-classical, requiring real-time Raman spectroscopy to detect intermediate amorphous phases .

How does hydrate morphology influence the biochemical activity of this compound in enzymatic assays?

Advanced Research Question
Hydrate morphology (e.g., crystalline vs. amorphous) impacts solubility and bioavailability:

  • Patchy hydrate saturation : Heterogeneous hydrate distribution (observed in gas hydrates) may reduce dissolution rates by 30–50% in aqueous buffers .
  • Surface area optimization : Mechanochemical synthesis (ball milling) increases amorphous content, enhancing dissolution but reducing shelf life .

Advanced Research Question

  • Hydrate-membrane dynamics : Use quartz crystal microbalance (QCM) to measure adsorption kinetics under simulated physiological conditions (e.g., 37°C, pH 7.4) .
  • Fluorescence quenching : Incorporate AMC’s fluorophore to track hydrate dissociation in lipid bilayers via Förster resonance energy transfer (FRET) .
  • Contradictions in permeability : Conflicting data may stem from hydrate phase changes during assays. Validate with cryo-TEM to confirm membrane integrity post-experiment .

How can researchers design robust phase diagrams for this compound under multifactorial conditions?

Advanced Research Question

  • High-throughput screening : Use combinatorial arrays to test temperature (4–40°C), pH (3–9), and ionic strength (0–1M NaCl) .
  • Machine learning : Train models on existing hydrate datasets to predict phase boundaries and polymorph prevalence .
  • Validation : Cross-check computational predictions with differential scanning calorimetry (DSC) to identify metastable phases .

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